2-(4-Ethoxyphenyl)propanoic acid
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Overview
Description
2-(4-Ethoxyphenyl)propanoic acid is an organic compound with the molecular formula C11H14O3. It is a derivative of propanoic acid, where the hydrogen atom at the second carbon is replaced by a 4-ethoxyphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)propanoic acid typically involves a Friedel-Crafts alkylation reaction. This process includes the reaction of ethyl 2-chloropropionate with 4-ethoxybenzene in the presence of anhydrous aluminum chloride as a catalyst. The intermediate product, ethyl 2-(4-ethoxyphenyl)propionate, is then hydrolyzed to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of anhydrous aluminum chloride as a catalyst is preferred due to its cost-effectiveness and efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are commonly employed.
Major Products Formed
Oxidation: Formation of 4-ethoxybenzoic acid.
Reduction: Formation of 2-(4-ethoxyphenyl)propanol.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
2-(4-Ethoxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Isobutylphenyl)propanoic acid
- 2-(4-Methylphenyl)propanoic acid
- 2-(4-Fluorophenyl)propanoic acid
Uniqueness
2-(4-Ethoxyphenyl)propanoic acid is unique due to the presence of the ethoxy group at the para position of the phenyl ring. This structural feature imparts distinct chemical and biological properties, making it different from other similar compounds. The ethoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets .
Properties
CAS No. |
91970-86-4 |
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Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H14O3/c1-3-14-10-6-4-9(5-7-10)8(2)11(12)13/h4-8H,3H2,1-2H3,(H,12,13) |
InChI Key |
ODYLVKGCXZBGGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)C(=O)O |
Origin of Product |
United States |
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